CWP232291
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CWP-232291; CWP232291; CWP 232291. |
Origin of Product |
United States |
Molecular Mechanism of Action of Cwp232291
Downstream Cellular Signaling Perturbations
Induction of Endoplasmic Reticulum (ER) Stress
Activation of PERK and IRE1α Pathways
CWP232291 induces endoplasmic reticulum (ER) stress, which triggers the unfolded protein response (UPR). nih.govresearchgate.net The UPR is mediated by three primary stress sensors: protein kinase RNA-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). researchgate.netsums.ac.ir CWP232291 has been shown to activate PERK, leading to the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α). nih.govresearchgate.net This phosphorylation attenuates global translation initiation, which is a crucial step in the ER stress response. nih.govsums.ac.ir Additionally, CWP232291 treatment results in an increase in IRE1 protein levels. nih.govresearchgate.net The activation of these pathways signifies the induction of ER stress by CWP232291. nih.govresearchgate.net
Upregulation of Proapoptotic CHOP
A significant consequence of CWP232291-induced ER stress and PERK activation is the upregulation of the proapoptotic transcription factor C/EBP homologous protein (CHOP). nih.govresearchgate.netresearchgate.netmdpi.com Studies have demonstrated a concentration-dependent increase in both CHOP protein and mRNA levels following CWP232291 treatment in prostate cancer cells. nih.govresearchgate.net The upregulation of CHOP plays a critical role in mediating the downstream apoptotic events initiated by CWP232291. nih.gov
Activation of Caspase-3-Dependent Apoptosis
CWP232291 effectively induces apoptotic cell death in cancer cells. nih.govresearchgate.net This induction is characterized by the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govresearchgate.netashpublications.orgashpublications.org The activation of caspase-3 by CWP232291 leads to the cleavage of PARP (Poly (ADP-ribose) polymerase), another hallmark of apoptosis. nih.govashpublications.org This caspase-3-dependent apoptosis is a direct outcome of the ER stress and CHOP upregulation induced by CWP232291. nih.govresearchgate.net
Modulation of Androgen Receptor (AR) and its Splice Variants in Prostate Cancer
In prostate cancer, particularly castration-resistant prostate cancer (CRPC), CWP232291 has been shown to downregulate the expression of the Androgen Receptor (AR) and its splice variants. nih.govresearchgate.net This modulation of AR is significant because AR-dependent mechanisms are a primary pathway through which CRPC develops and secondary resistance to AR-targeted treatments occurs. nih.govmdpi.complos.org The suppression of AR and its variants by CWP232291 contributes to its anti-tumor activity in prostate cancer cells. nih.gov
Downregulation of Key Wnt Target Genes (e.g., Survivin, MYC, Cyclin D1)
CWP232291 acts as a small molecule inhibitor of the Wnt/β-catenin signaling pathway. nih.govashpublications.orgpatsnap.com This inhibition is achieved by promoting the degradation of β-catenin, a key transcriptional coactivator in the Wnt pathway. ashpublications.orgashpublications.org The downregulation of β-catenin subsequently leads to the suppression of various Wnt target genes that are crucial for cancer cell proliferation and survival. nih.govashpublications.orgresearchgate.net
Key Wnt target genes significantly downregulated by CWP232291 include:
Survivin: CWP232291 markedly suppresses the expression of survivin in prostate cancer cells in a concentration-dependent manner. nih.govresearchgate.net Survivin is an anti-apoptotic protein that promotes tumor cell growth by inhibiting apoptosis. amegroups.orgjcancer.org
MYC (c-Myc): mRNA levels of c-myc are lower in prostate cancer cells after treatment with CWP232291. nih.govresearchgate.net C-myc is a proto-oncogene that plays a major role in cell proliferation, differentiation, and apoptosis. amegroups.org
Cyclin D1: CWP232291 treatment leads to decreased mRNA levels of cyclin D1. nih.govresearchgate.net Cyclin D1 is a critical regulator of the cell cycle, involved in the transition from G1 to S-phase, and its downregulation can induce G1/S phase arrest. amegroups.orgjcancer.org
The inhibition of β-catenin and the subsequent downregulation of these Wnt target genes demonstrate CWP232291's ability to interfere with fundamental oncogenic processes. nih.govresearchgate.net
Table: Effect of CWP232291 on Wnt Target Gene Expression
| Target Gene | Effect of CWP232291 Treatment | Cell Lines Studied | Reference |
| Survivin | Markedly suppressed expression; downregulated mRNA and protein levels | Prostate cancer cells (LNCaP, 22Rv1), Multiple Myeloma cell lines (RPMI-8226, OPM-2, NCI-H929, JJN3, EJM) | nih.govashpublications.orgresearchgate.net |
| MYC (c-Myc) | Lowered mRNA levels | Prostate cancer cells (LNCaP, 22Rv1) | nih.govresearchgate.net |
| Cyclin D1 | Lowered mRNA levels | Prostate cancer cells (LNCaP, 22Rv1) | nih.govresearchgate.net |
| MMP-7 | Lowered mRNA levels | Prostate cancer cells (LNCaP, 22Rv1) | nih.govresearchgate.net |
| Annexin-2 | Lowered mRNA levels | Prostate cancer cells (LNCaP, 22Rv1) | nih.govresearchgate.net |
Cellular and in Vitro Research on Cwp232291 Activity
Anti-Proliferative Effects in Diverse Cancer Cell Lines
CWP232291 has demonstrated significant anti-proliferative effects across a spectrum of cancer cell lines, underscoring its broad inhibitory activity. In prostate cancer, CWP232291 effectively reduced the proliferation of both androgen receptor (AR)-expressing (LNCaP, 22Rv1, VCaP) and AR-negative (PC3, DU145) cell lines. nih.govfrontiersin.orgsmw.ch Notably, AR-expressing cells exhibited greater sensitivity to CWP232291, with lower half-maximal inhibitory concentration (IC50) values. nih.gov The compound also showed comparable growth inhibition in docetaxel-resistant DU145 cells as in parental DU145 cells, suggesting its potential efficacy in chemoresistant contexts. nih.gov
Table 1: IC50 Values of CWP232291 in Prostate Cancer Cell Lines nih.gov
| Cell Line | AR Status | IC50 (µM) |
| LNCaP | AR-expressing | 0.097 |
| 22Rv1 | AR-expressing | 0.060 |
| VCaP | AR-expressing | 0.070 |
| PC3 | AR-negative | 0.188 |
| DU145 | AR-negative | 0.418 |
In multiple myeloma (MM), CWP232291 exhibited potent growth inhibitory activity against several cell lines, including RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM, with IC50 values ranging from 13 to 73 nM. nih.gov Furthermore, studies in ovarian cancer cell lines (A2780/S, A2780/CP, CAOV3, PA1, OVCAR3, SNU119, SNU251, SNU840) revealed that CWP232291 could significantly attenuate their growth by inhibiting β-catenin. oncotarget.commdpi-res.com
Induction of Apoptosis in Malignant Cells
A key mechanism of CWP232291's anti-cancer activity involves the induction of apoptosis in malignant cells. In prostate cancer cells, CWP232291 was found to induce endoplasmic reticulum (ER) stress, which subsequently led to the upregulation of the proapoptotic protein CHOP and the activation of caspase-3-dependent apoptosis. nih.govfrontiersin.orgsmw.ch Exposure of prostate cancer cells (PC3, DU145, LNCaP, and 22Rv1) to CWP232291 at their respective IC50 concentrations for 72 hours significantly increased apoptosis compared to control groups. nih.govsmw.ch This apoptotic induction was further evidenced by increased levels of cleaved caspase-3 and cleaved PARP. nih.govsmw.ch In multiple myeloma cells, CWP232291 treatment also resulted in the activation of caspase-3 and PARP cleavage, indicating the induction of apoptosis. nih.gov The active metabolite, CWP232204, promotes apoptosis by binding to Src-Associated substrate in Mitosis of 68 kDa (Sam68). oncotarget.com
Table 2: Apoptosis Induction by CWP232291 in Prostate Cancer Cells nih.govsmw.ch
| Cell Line | CWP232291 IC50 (nM) | Apoptosis Induction (vs. Control) | Apoptotic Markers Increased |
| PC3 | 200 | Significant increase | Cleaved Caspase-3, Cleaved PARP |
| DU145 | 400 | Significant increase | Cleaved Caspase-3, Cleaved PARP |
| LNCaP | 60 | Significant increase | Cleaved Caspase-3, Cleaved PARP |
| 22Rv1 | 70 | Significant increase | Cleaved Caspase-3, Cleaved PARP |
Impact on Cancer Stem Cell Populations and Phenotypes
The Wnt/β-catenin pathway plays a critical role in regulating the proliferation, migration, differentiation, and self-renewal of stem cells, making it a promising therapeutic target for cancer stem cells (CSCs). nih.gov CWP232291, as a Wnt/β-catenin inhibitor, impacts these crucial cancer stem cell characteristics. nih.gov
Reduction of Stem Cell Markers (e.g., CD133, Lgr-5, Sca-1)
CWP232291 has been shown to reduce the expression of key cancer stem cell molecular biomarkers. In intestinal cancer models, CWP232291 downregulated the expression of CD133, Lgr-5, and Sca-1. researchgate.net Specifically, treatment with CWP232291 led to a reduction in CD44- or Sca-1-positive subpopulations in primary intestinal cancer cells. researchgate.net Furthermore, immunofluorescence and FACS analysis in CWP232291-treated allografts indicated reduced levels of CD133, Lgr-5, and Sca-1 positive tumor cells. researchgate.net
Inhibition of Stem Cell Growth and Self-Renewal
CWP232291 effectively inhibits the self-renewal capacity of cancer stem cells. Studies have demonstrated that CWP232291 suppressed both primary and secondary sphere formation in intestinal cancer cell lines (primary #1 and SW620), which is a standard assay for assessing stem cell self-renewal and clonogenic potential. researchgate.netnih.gov This inhibition aligns with the understanding that the Wnt/β-catenin pathway is fundamental for the self-renewal of stem cells. nih.gov
Effects on Cell Cycle Progression and Arrest
CWP232291 has been observed to induce cell cycle arrest in prostate cancer cells. nih.govfrontiersin.orgsmw.ch Cell cycle progression is tightly regulated by various checkpoints that ensure proper cell division. The Wnt/β-catenin pathway, targeted by CWP232291, influences cell cycle regulatory proteins. For instance, activation of CHK1, a downstream effector in DNA damage response, leads to CDC25A degradation and a consequent slowing or arrest of cell cycle progression. Similarly, p53, another critical regulator, plays a role in arresting the cell cycle, particularly in the G1/S phase, to allow for DNA repair or initiate apoptosis.
Modulation of Cell Migration and Invasion Potential
The Wnt/β-catenin signaling pathway is broadly recognized for its fundamental role in regulating cellular processes including proliferation, differentiation, and migration, and is associated with cell invasion and metastasis in various cancers. smw.chnih.gov While direct in vitro experimental data specifically detailing CWP232291's modulation of cell migration and invasion potential is not explicitly provided in the available snippets, its mechanism of action as a Wnt/β-catenin inhibitor suggests an indirect impact on these processes. In an in vivo murine spontaneous intestinal tumorigenesis model, CWP232291 treatments were shown to reduce tumor incidence and invasiveness. researchgate.net This indicates that by targeting the Wnt/β-catenin pathway, CWP232291 contributes to the suppression of characteristics associated with cancer progression and dissemination.
Studies in Patient-Derived Organoids and Primary Cells
Research has extensively explored the activity of CWP232291 in more physiologically relevant models such as patient-derived organoids and primary cells, aiming to bridge the gap between traditional cell line studies and clinical outcomes.
Ovarian Cancer Patient-Derived Organoids CWP232291 has demonstrated a significant ability to attenuate the growth of ovarian cancer in patient-derived organoids nih.govnih.govnih.gov. A study involving twenty patient tumor-derived organoids, representing various histologic subtypes of ovarian cancer, investigated the effects of CWP232291. The findings indicated that all four organoids that responded to cisplatin (B142131), a common chemotherapy agent, also exhibited favorable responses to CWP232291 nih.govnih.gov. Crucially, five organoids identified as cisplatin-resistant were also found to be sensitive to CWP232291 nih.govnih.govresource.org. Furthermore, co-treatment with cisplatin and CWP232291 showed an enhanced anti-tumor effect in the organoid model, suggesting a potential additive therapeutic benefit nih.govnih.gov. In these studies, CWP232291 was typically administered at a concentration of 1 µM, with cell viability assessed by MTT assay after 72 hours. A growth inhibition rate exceeding 50% was used to define a "good response" to the drug nih.gov.
Table 1: Response of Ovarian Cancer Patient-Derived Organoids to CWP232291
| Organoid Type | Response to Cisplatin | Response to CWP232291 | Co-treatment Effect (Cisplatin + CWP232291) |
| Cisplatin-sensitive | Good | Good | Enhanced anti-tumor effect |
| Cisplatin-resistant | Resistant | Sensitive | Enhanced anti-tumor effect |
Primary Cells from Hematologic Malignancies Investigations into hematologic malignancies have shown that CWP232291 exerts potent cytotoxic effects on primary tumor cells obtained from patients with acute myeloid leukemia (AML), B-cell non-Hodgkin lymphoma (B-NHL), and multiple myeloma (MM) mdpi-res.com. Notably, CWP232291 exhibited minimal effects on normal bone marrow cells, indicating a degree of selective cytotoxicity mdpi-res.com. A significant proportion of patient samples responded to CWP232291, specifically 8 out of 13 AML patients, 2 out of 3 B-NHL patients, and 2 out of 4 MM patients mdpi-res.com. The cytotoxic potency of CWP232291 at sub-micromolar concentrations was observed to be superior to that of established anti-leukemic agents such as cytarabine (B982), daunorubicin, or doxorubicin (B1662922) mdpi-res.com. All AML samples characterized by t(8;21), trisomy 8, or MLL translocations were sensitive to CWP232291. Additionally, in sensitive B-NHL patient samples, elevated baseline intracellular β-catenin levels were observed to decrease following CWP232291 treatment mdpi-res.com.
Table 2: CWP232291 Cytotoxicity in Primary Hematologic Malignancy Cells
| Cancer Type | Number of Patients Tested | Number of Patients Sensitive to CWP232291 | Potency vs. Standard Chemotherapy |
| AML | 13 | 8 | More potent at sub-micromolar levels |
| B-NHL | 3 | 2 | More potent at sub-micromolar levels |
| MM | 4 | 2 | More potent at sub-micromolar levels |
Primary Cells from Castration-Resistant Prostate Cancer (CRPC) CWP232291 has also been evaluated in primary prostate cancer cells derived from CRPC patients. The compound demonstrated anti-tumor activity in samples from four CRPC patients. This included three patients who had experienced progression after docetaxel (B913) chemotherapy and one patient whose disease progressed following enzalutamide (B1683756) failure. The observed activity in these primary samples, including a docetaxel-resistant case, suggests CWP232291's potential in overcoming resistance in CRPC.
Efficacy Against Chemotherapy-Resistant Cell Lines
A critical aspect of CWP232291's therapeutic potential lies in its demonstrated efficacy against chemotherapy-resistant cancer cell lines, addressing a major challenge in cancer treatment.
Ovarian Cancer CWP232291 has been shown to effectively suppress the growth of ovarian cancer cell lines that have developed resistance to cisplatin nih.govnih.govnih.gov. Importantly, studies have reported no evidence of cross-resistance between cisplatin and CWP232291, suggesting that CWP232291 operates through a distinct mechanism that is not compromised by existing cisplatin resistance pathways nih.govnih.gov. This characteristic positions CWP232291 as a promising therapeutic agent for patients with cisplatin-resistant or refractory ovarian cancer nih.govnih.gov.
Prostate Cancer (CRPC) In the context of prostate cancer, CWP232291 exhibited comparable growth inhibition in docetaxel-resistant DU145 cells to that observed in their parental, docetaxel-sensitive counterparts. This finding supports the hypothesis that modulating the Wnt/β-catenin signaling pathway can be an effective strategy against chemoresistant cancers. Consequently, CWP232291 holds therapeutic potential as a second-line treatment option following the failure of initial chemotherapy in CRPC. Comparative studies have also indicated that CWP232291 is active in both enzalutamide- and docetaxel-resistant CRPC models, in contrast to docetaxel monotherapy which proved ineffective in these resistant settings.
Mechanisms of Action Against Resistance The aberrant activation of the Wnt signaling pathway is recognized as a significant contributor to the development of chemoresistance in various solid tumors. Wnt signaling can promote drug resistance through multiple mechanisms, including the upregulation of drug efflux pumps such as multidrug resistance protein 1 (MDR1), which is a known target gene of the Wnt/β-catenin/TCF4 pathway, as well as ABCG2 and MRP2. Furthermore, Wnt signaling has been implicated in radioresistance, partly by inducing growth factors that lead to the enrichment of cancer stem cell populations following radiotherapy. CWP232291's mechanism of action, involving the induction of ER stress and subsequent β-catenin degradation, is critical to its effectiveness against these resistant cancer phenotypes.
Preclinical in Vivo Efficacy Studies of Cwp232291
Antineoplastic Activity in Animal Models
CWP232291 has shown significant antineoplastic activity in various animal models, inhibiting tumor growth in a broad spectrum of cancers nih.govoncotarget.comresearchgate.net. Studies have particularly highlighted its efficacy in prostate cancer xenograft models. In the 22Rv1 xenograft mouse model, CWP232291 treatment led to a notable inhibition of tumor growth, achieving 52.0% inhibition at a dose of 50 mg/kg/day and 73.7% inhibition at 100 mg/kg/day over 27 days nih.gov. Furthermore, CWP232291 significantly reduced tumor weight in these models, with treated groups showing weights of 245 mg (50 mg/kg/day) and 160 mg (100 mg/kg/day) compared to 592 mg in the vehicle control group nih.gov.
Beyond prostate cancer, CWP232291 has also demonstrated the ability to significantly attenuate ovarian cancer growth in xenograft models researchgate.netfrontiersin.org. Notably, it was effective against cisplatin-resistant ovarian cancer cell lines and patient-derived organoids, suggesting its potential in overcoming drug resistance researchgate.netfrontiersin.org. Co-treatment with cisplatin (B142131) further enhanced the anti-tumor effect in organoid models, indicating a potential additive therapeutic benefit frontiersin.org.
Table 1: Antineoplastic Activity of CWP232291 in 22Rv1 Prostate Cancer Xenograft Models
| Model | Treatment Group | Tumor Growth Inhibition (%) | Tumor Weight (mg) |
| 22Rv1 Xenograft Mouse Model nih.gov | Vehicle Control | N/A | 592 |
| CWP232291 (50 mg/kg/day) | 52.0 | 245 | |
| CWP232291 (100 mg/kg/day) | 73.7 | 160 |
Efficacy in Hematological Malignancy Models
CWP232291, functioning as a potent β-catenin inhibitor, has undergone preclinical evaluation for its efficacy in hematological malignancies, including Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM) oncotarget.comresearchgate.netresearchgate.netasco.orgresearchgate.net.
In preclinical studies, CWP232291 (also referred to as CWP291) exhibited significant antineoplastic activity in bone marrow engraftment models utilizing AML cell lines nih.gov. In an in vivo AML model, CWP232291 effectively inhibited tumor progression oncotarget.com. The active metabolite of CWP232291, CWP232204, induces ER stress, which triggers caspase activation and subsequent degradation of β-catenin, a mechanism that has also shown efficacy against resistant prostate cancer and is relevant to its activity in AML nih.gov. Studies in AML/MDS have also observed a reduction in survivin expression, a known β-catenin target gene, following CWP232291 administration researchgate.netnih.govsmw.ch.
CWP232291 demonstrated potent growth inhibitory activity across various Multiple Myeloma (MM) cell lines, including RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM, with IC50 values ranging from 13 to 73 nM ashpublications.orgresearchgate.net. The in vivo anti-tumor efficacy of CWP232291 was further investigated in two MM tumor-bearing mouse models ashpublications.orgresearchgate.net.
Daily or intermittent intravenous administration of CWP232291 resulted in significant tumor growth inhibition (TGI) ashpublications.orgresearchgate.net. In the OPM-2 xenograft model, CWP232291 induced tumor regression at 50 mg/kg (administered daily for five days) and achieved 95% TGI at 100 mg/kg (administered twice a week) ashpublications.orgresearchgate.net. Similarly, in the RPMI-8226 xenograft model, tumor regression was observed at 100 mg/kg (daily for five days), and an 80% TGI was achieved at 100 mg/kg (administered three times a week) ashpublications.orgresearchgate.net. These anti-tumor efficacies were found to be dose-dependent and strongly correlated with the degradation of β-catenin within the tumor samples ashpublications.orgresearchgate.net. Furthermore, a single intravenous administration of CWP232291 led to a potent induction of apoptosis, evidenced by the cleavage of Caspase-3 and PARP, and a significant decrease in plasma M protein levels in OPM-2 tumor-bearing mice as early as 2 to 24 hours post-administration ashpublications.org.
Table 2: Tumor Growth Inhibition (TGI) by CWP232291 in Multiple Myeloma Xenograft Models
| MM Xenograft Model | CWP232291 Regimen | Efficacy |
| OPM-2 ashpublications.orgresearchgate.net | 50 mg/kg, qdx5 i.v. | Tumor Regression |
| 100 mg/kg, biw i.v. | 95% TGI | |
| RPMI-8226 ashpublications.orgresearchgate.net | 100 mg/kg, qdx5 i.v. | Tumor Regression |
| 100 mg/kg, tiw i.v. | 80% TGI |
Efficacy in Gastrointestinal Cancer Models
CWP232291 has demonstrated significant preclinical efficacy in various gastrointestinal tumors, particularly those characterized by activated β-catenin signaling researchgate.netasco.orglarvol.com.
In human gastric cancer xenograft models, CWP232291 exhibited in vivo activity researchgate.netasco.org. Its efficacy was more pronounced in gastric cancer cell lines possessing mutations in the β-catenin signaling pathway, such as APC, and in the 5-FU-resistant derivative of SNU-620 (P = 0.028, t-test) researchgate.netasco.org. In the MKN-45 orthotopic xenograft model, a reduction in luciferase signal intensity was observed after four weeks of CWP232291 treatment researchgate.netasco.org. Furthermore, CWP232291 demonstrated synergistic activity when combined with paclitaxel (B517696) and irinotecan (B1672180) in the SNU-484 heterotopic xenograft model researchgate.netasco.orglarvol.com. These xenograft experiments involved the intraperitoneal administration of CWP232291 at 150 mg/kg twice a week to 14 heterotopic and 2 orthotopic xenografts of human gastric cancer cell lines established in NOD/SCID mice researchgate.netasco.org.
Table 3: Efficacy of CWP232291 in Gastric Cancer Xenografts
| Xenograft Model | Key Findings |
| Human Gastric Cancer Xenografts (various cell lines) researchgate.netasco.org | Exhibited in vivo activity. More prominent in cell lines with β-catenin pathway mutations (e.g., APC) and 5-FU-resistant SNU-620 derivative. |
| MKN-45 Orthotopic Xenograft researchgate.netasco.org | Decreased luciferase signal intensity after 4 weeks of treatment. |
| SNU-484 Heterotopic Xenograft researchgate.netasco.orglarvol.com | Demonstrated synergistic activity with paclitaxel and irinotecan. |
Table 4: Efficacy of CWP232291 in GEM Models of Intestinal Tumorigenesis (Villin-Cre;Smad4 F/F;Trp53 F/F mice)
| Outcome Parameter | Vehicle Group (%) researchgate.netasco.org | CWP232291 Treated Group (%) researchgate.netasco.org |
| Incidence of Spontaneous Intestinal Tumors | 91.3 | 56.3 |
| Incidence of Intestinal Adenocarcinomas | 78.3 | 37.5 |
Colorectal Cancer Models
Preclinical studies have investigated the efficacy of CWP232291 in gastrointestinal cancers, including colorectal cancer models. In genetically-engineered mouse (GEM) models (Villin-Cre;Smad4F/F;Trp53F/F mice) that spontaneously form intestinal tumors with activated β-catenin signaling, CWP232291 treatment significantly suppressed tumor development. Specifically, the spontaneous development of intestinal tumors was observed in 56.3% of CWP232291-treated mice compared to 91.3% in vehicle-treated mice. Furthermore, CWP232291 treatment substantially reduced the proportion of mice that developed intestinal adenocarcinomas, from 78.3% in the vehicle group to 37.5% in the treated group. These findings highlight CWP232291's ability to reduce tumor incidence and progression in relevant colorectal cancer models.
Table 1: Efficacy of CWP232291 in Genetically-Engineered Mouse Colorectal Cancer Models
| Treatment Group | Spontaneous Intestinal Tumor Development (%) | Development of Intestinal Adenocarcinomas (%) |
| Vehicle | 91.3 | 78.3 |
| CWP232291 | 56.3 | 37.5 |
Efficacy in Ovarian Cancer Models
CWP232291 has shown promising anti-tumor effects in preclinical ovarian cancer models, including both cell lines and patient-derived organoids, as well as in vivo xenograft models. mdpi-res.com The compound significantly reduced the growth of various ovarian cancer cell lines. Importantly, CWP232291 demonstrated efficacy against cisplatin-resistant ovarian cancer cells, suggesting its potential utility in treating chemotherapy-resistant or refractory ovarian cancer patients. mdpi-res.com In an in vivo tumor xenograft mouse model using PA-1 ovarian cancer cells, CWP232291 inhibited tumor growth. Evaluation in patient-derived organoids revealed that 9 out of 20 organoids exhibited sensitivity to CWP232291, defined as over 50% growth inhibition, in contrast to only 4 out of 20 being sensitive to cisplatin. This indicates a broader activity spectrum for CWP232291 compared to conventional chemotherapy in these ex vivo models.
Efficacy in Castration-Resistant Prostate Cancer (CRPC) Models
CWP232291 has been extensively investigated for its efficacy in castration-resistant prostate cancer (CRPC) models, demonstrating significant antitumor activity both in vitro and in vivo. nih.govmdpi-res.comresource.org
Inhibition of Tumor Growth in Xenograft Models
The in vivo antitumor activity of CWP232291 was assessed in the 22Rv1 xenograft mouse model, a common preclinical model for CRPC. nih.govresource.org Treatment with CWP232291 resulted in a notable inhibition of tumor growth compared to the vehicle control. nih.govresource.org After 27 days of treatment, tumor growth inhibition reached 52.0% at a dose of 50 mg/kg/day and 73.7% at 100 mg/kg/day. nih.govresource.org Furthermore, CWP232291 significantly reduced tumor weight: control tumors weighed 592 mg, while treated tumors weighed 245 mg (50 mg/kg/day) and 160 mg (100 mg/kg/day). nih.gov Throughout the treatment period, no significant changes in body weight were observed, suggesting a favorable tolerability profile in these preclinical models. nih.gov
Table 2: Tumor Growth Inhibition and Weight Reduction in 22Rv1 CRPC Xenograft Model
| Treatment Group (27 days) | Tumor Growth Inhibition (%) | Average Tumor Weight (mg) |
| Vehicle | - | 592 |
| CWP232291 (50 mg/kg/day) | 52.0 | 245 |
| CWP232291 (100 mg/kg/day) | 73.7 | 160 |
Activity in Docetaxel-Resistant Models
CWP232291 has shown efficacy in prostate cancer models that are resistant to conventional chemotherapy agents like docetaxel (B913). nih.gov In docetaxel-resistant DU145 cells, CWP232291 exhibited similar growth inhibition as in parental, docetaxel-sensitive DU145 cells. nih.gov This indicates that CWP232291's mechanism of action bypasses existing docetaxel resistance mechanisms. nih.gov Moreover, CWP232291 demonstrated antitumor activity against primary prostate cancer cells derived from CRPC patients who had progressed after docetaxel chemotherapy or even after enzalutamide (B1683756) failure, highlighting its potential as a therapeutic option in challenging clinical scenarios. nih.gov
Reduction of Tumor Progression and Incidence in Various Models
Beyond specific cancer types, CWP232291 has been observed to reduce tumor progression and incidence in a broader context of preclinical models. As detailed in colorectal cancer models, CWP232291 significantly suppressed the spontaneous development of intestinal tumors and reduced the incidence of intestinal adenocarcinomas. In CRPC xenograft models, the significant inhibition of tumor growth and reduction in tumor weight directly translate to a reduction in tumor progression. nih.gov Furthermore, in vivo studies using a murine spontaneous intestinal tumorigenesis model demonstrated that CWP232291 treatments reduced both tumor incidence and invasiveness. An earlier preclinical study also indicated that CWP232291 inhibited tumor progression in an in vivo acute myeloid leukemia (AML) model.
Immunomodulatory Aspects in Preclinical Models (e.g., CD8 T cell activation)
Preclinical investigations into CWP232291 have also revealed immunomodulatory aspects, particularly concerning CD8 T cell activation. In genetically-engineered mouse models of gastrointestinal cancers, immunohistochemistry analysis of mouse intestinal tumors treated with CWP232291 revealed evidence of CD8 T cell activation within the tumor microenvironment. This finding is significant as CD8+ T cells are crucial effector cells in the anti-tumor immune response, and their activation can lead to improved tumor control. The Wnt/β-catenin pathway, which CWP232291 targets, has been implicated in regulating the tumor microenvironment and influencing T cell infiltration and function. Inhibition of Wnt/β-catenin signaling is hypothesized to improve CD8+ T cell infiltration and priming, thereby creating a more favorable environment for antitumor immunity.
Investigation of Resistance Mechanisms and Overcoming Resistance
Wnt Pathway Contribution to Acquired Therapeutic Resistance
The aberrant activation of the Wnt/β-catenin signaling pathway is a well-documented driver of therapeutic resistance in a multitude of cancers. consensus.appnih.gov This pathway, when dysregulated, can promote cancer cell survival, enhance stem-like characteristics, and facilitate metastasis, collectively contributing to the failure of conventional and targeted therapies. consensus.appdntb.gov.ua Activation of Wnt/β-catenin signaling can lead to the upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove therapeutic agents from cancer cells, thereby reducing their efficacy. consensus.appresearchgate.net Furthermore, the pathway is instrumental in suppressing apoptosis (programmed cell death), allowing malignant cells to survive the cytotoxic effects of treatment. consensus.app In several cancer types, including non-small-cell lung cancer (NSCLC) and melanoma, Wnt signaling activation is linked to immune evasion, often through the upregulation of immune checkpoint proteins like PD-L1, which helps cancer cells hide from the immune system. consensus.appnih.govnih.gov
Recent research has illuminated the significant crosstalk between the Wnt signaling pathway and the DNA Damage Response (DDR) network. The DDR is a critical cellular process for maintaining genomic integrity, and its enhancement in cancer cells is a key mechanism of resistance to DNA-damaging chemotherapies and radiation. mdpi.com Various components of the Wnt pathway can modulate the DDR. For instance, GSK-3β, a component of the β-catenin destruction complex, has been shown to regulate DNA repair and promote resistance to DNA-damaging agents. mdpi.com Additionally, Poly (ADP-ribose) polymerase (PARP), a sensor of DNA damage, can inhibit the transcriptional activity of the β-catenin/TCF-4 complex, suggesting a reciprocal regulatory relationship. mdpi.com This interaction implies that hyperactivation of the Wnt pathway could bolster a cancer cell's ability to repair therapeutic-induced DNA damage, leading to acquired resistance.
The Wnt pathway plays a pivotal role in the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and relapse. consensus.appaacrjournals.org CSCs are often resistant to therapies due to their slow-cycling or quiescent nature and high expression of drug efflux pumps. aacrjournals.org Canonical Wnt/β-catenin signaling is crucial for the self-renewal and pluripotent phenotype of CSCs. aacrjournals.org It drives the proliferation of these cells, leading to tumor growth and recurrence. aacrjournals.org Concurrently, non-canonical Wnt pathways can support the maintenance of CSCs in a slowly cycling or dormant state. aacrjournals.org This quiescence allows CSCs to evade therapies that primarily target rapidly dividing cells, contributing significantly to therapeutic failure and eventual disease progression.
CWP232291 Activity in Existing Drug-Resistant Models
CWP232291 has demonstrated notable efficacy in preclinical models of cancers that have developed resistance to standard-of-care therapies, suggesting it may overcome certain established resistance mechanisms.
In studies involving ovarian cancer, CWP232291 effectively suppressed the growth of cisplatin-resistant cell lines and patient-derived organoids. nih.gov Cisplatin (B142131) is a cornerstone of ovarian cancer chemotherapy, and resistance to it is a major clinical challenge. Notably, in an analysis of 20 patient-derived organoids, 5 out of 16 cisplatin-resistant organoids responded well to CWP232291, indicating a lack of cross-resistance. nih.gov
Similarly, in the context of castration-resistant prostate cancer (CRPC), CWP232291 has shown significant antitumor activity. nih.gov CRPC is characterized by its resistance to androgen deprivation therapy. Research has shown that CWP232291 is effective in docetaxel-resistant prostate cancer cells, suggesting its potential as a subsequent line of therapy after chemotherapy failure. nih.gov It also demonstrated efficacy in primary cells derived from a CRPC patient who had progressed after treatment with enzalutamide (B1683756). researchgate.net The compound works in these models by inducing endoplasmic reticulum (ER) stress and downregulating both β-catenin and the androgen receptor (AR) and its splice variants. nih.govresearchgate.net
Potential Mechanisms of Resistance to CWP232291 Itself
While CWP232291 can overcome resistance to other drugs, cancer cells may eventually develop resistance to CWP232291 itself. Although specific mechanisms have not yet been clinically documented, potential avenues of resistance can be extrapolated from research on other targeted therapies and Wnt inhibitors.
Target Alteration : Mutations in the gene encoding β-catenin (CTNNB1) could potentially arise that prevent CWP232291 from binding effectively, while still allowing the protein to remain active. nih.gov
Bypass Pathway Activation : Cancer cells can adapt to the inhibition of one pathway by upregulating a parallel or downstream signaling pathway to maintain proliferation and survival. nih.govyoutube.com For example, cells might activate other oncogenic pathways like PI3K/AKT or MAPK to bypass the need for Wnt/β-catenin signaling. nih.gov Research on BRAF inhibitors in colorectal cancer has shown that treatment can trigger the hyperactivation of the Wnt/β-catenin pathway as a resistance mechanism; conversely, inhibition of Wnt could lead to the activation of other survival signals. aacrjournals.org
Genetic Mutations in Pathway Components : Mutations in other genes within the Wnt pathway could also confer resistance. For instance, mutations in the FBXW7 gene have been identified as a cause of intrinsic resistance to other Wnt inhibitors in colorectal and pancreatic cancers. sciencedaily.com
Strategies for Overcoming Resistance to CWP232291
Anticipating and overcoming resistance is key to the long-term success of targeted therapies like CWP232291. The primary strategy involves the use of combination therapies.
Combination with Standard Chemotherapy : Preclinical data suggests a synergistic or additive effect when CWP232291 is combined with other agents. In ovarian cancer organoid models, the co-treatment of CWP232291 and cisplatin enhanced the anti-tumor effect compared to either drug alone. nih.gov This suggests that combining CWP232291 with standard chemotherapy could be a viable strategy to enhance efficacy and potentially preempt resistance.
Targeting Bypass Pathways : If resistance emerges through the activation of a bypass pathway, a logical next step would be to add an inhibitor that targets the newly activated pathway. broadinstitute.org For example, if resistance is driven by the PI3K/AKT pathway, combining CWP232291 with a PI3K or AKT inhibitor could restore therapeutic response.
Combination with Immunotherapy : Given the role of Wnt signaling in creating an immune-excluded tumor microenvironment, combining Wnt inhibitors with immune checkpoint inhibitors is a promising approach. nih.govmassgeneralbrigham.org By blocking Wnt signaling, it may be possible to increase T-cell infiltration into the tumor, thereby sensitizing it to agents like anti-PD-1 or anti-CTLA-4 antibodies. nih.govnih.gov
Synergistic and Combinatorial Preclinical Research
Rationale for Combination Therapy Targeting the Wnt Pathway
The Wnt/β-catenin signaling pathway plays a fundamental role in numerous cellular processes, including development, tissue homeostasis, angiogenesis, and carcinogenesis. Aberrant activation and mutations within the Wnt/β-catenin pathway are frequently observed in cancer cells and cancer stem cells, contributing significantly to drug resistance and disease recurrence following conventional chemotherapy and radiotherapy.
Synergistic Effects with Conventional Chemotherapeutic Agents
Preclinical research has explored the synergistic potential of CWP232291 when combined with various conventional chemotherapeutic agents.
CWP232291 has demonstrated synergistic activity when combined with paclitaxel (B517696) and irinotecan (B1672180) in preclinical models. Specifically, in the SNU-484 heterotopic xenograft model, which represents gastrointestinal cancers, CWP232291 exhibited synergistic effects with both paclitaxel and irinotecan.
| Combination | Cancer Model | Observed Effect |
| CWP232291 + Paclitaxel | SNU-484 heterotopic xenograft (Gastrointestinal Cancer) | Synergistic activity |
| CWP232291 + Irinotecan | SNU-484 heterotopic xenograft (Gastrointestinal Cancer) | Synergistic activity |
In the context of castration-resistant prostate cancer (CRPC), CWP232291 has shown comparable growth inhibition to docetaxel (B913) in androgen-independent prostate cancer cell lines, including 22Rv1 and VCaP cells. Notably, CWP232291 maintained similar growth inhibition in docetaxel-resistant DU145 cells as observed in their parental, docetaxel-sensitive counterparts. These findings suggest that CWP232291 holds therapeutic potential as a second-line treatment option following chemotherapy failure in CRPC.
| Agent | Cell Lines (CRPC) | Observed Effect |
| CWP232291 | 22Rv1, VCaP | Inhibited growth similar to docetaxel |
| CWP232291 | Docetaxel-resistant DU145 | Similar growth inhibition as in parental DU145 cells |
The potential for synergistic effects between CWP232291 and cytarabine (B982) (also known as Ara-C) is currently under investigation. A phase 1/2 clinical trial (NCT03055286) is evaluating the combination of CWP232291 with cytarabine in patients with relapsed or refractory acute myeloid leukemia. Future studies are anticipated to further explore the synergistic potential of CWP232291 with other chemotherapeutic agents.
Synergistic Effects with Targeted Therapies
While enzalutamide (B1683756) is a recognized targeted therapy for castration-resistant prostate cancer, specific preclinical data detailing the synergistic effects of CWP232291 in combination with enzalutamide were not explicitly identified in the provided search results.
Exploring Combinations with Other Pathway Inhibitors
CWP232291, a novel peptidomimetic targeting the Wnt/β-catenin signaling pathway, has demonstrated promising preclinical efficacy as a single agent in various cancer models. Its mechanism of action involves the degradation of β-catenin through the activation of endoplasmic reticulum (ER) stress, and it binds to Sam68, an RNA-binding protein that regulates the alternative splicing of the TCF-1 transcription factor. wikipedia.orgwikipedia.orgresearchgate.netprobes-drugs.org Given the complexity of cancer signaling networks and the potential for resistance mechanisms, preclinical and early clinical research has actively explored the combinatorial potential of CWP232291 with other established or investigational anti-cancer agents that target distinct pathways. The rationale behind these combinations is to achieve synergistic anti-tumor effects, overcome drug resistance, and enhance therapeutic outcomes. wikipedia.orgflybase.org
Preclinical studies have highlighted the synergistic activity of CWP232291 when combined with conventional chemotherapeutic agents in gastrointestinal cancers. Specifically, in human gastric cancer SNU-484 heterotopic xenograft models, CWP232291 exhibited synergistic anti-tumor effects when administered alongside paclitaxel and irinotecan. wikipedia.orgfishersci.pt This synergistic activity was particularly notable in gastric cancer cell lines harboring mutations within the β-catenin signaling pathway, such as APC, and in 5-FU-resistant derivatives, suggesting that CWP232291 may be effective in overcoming certain forms of chemotherapy resistance. fishersci.pt
Beyond solid tumors, the combinatorial approach has been investigated in hematological malignancies. In acute myeloid leukemia (AML), CWP232291 is currently being evaluated in Phase I/II clinical trials in combination with cytarabine, an S-phase-specific anti-metabolite drug. wikipedia.org This ongoing research aims to determine the potential for enhanced efficacy in relapsed or refractory AML patients. Furthermore, future studies are anticipated to explore the synergistic effects of CWP232291 with other chemotherapeutic agents in AML. wikipedia.orgprobes-drugs.orgflybase.org
In multiple myeloma (MM), a Phase 1a/1b multicenter, open-label, dose-finding study (NCT02426723) has assessed CWP232291 in combination with lenalidomide (B1683929) and dexamethasone. Preliminary results from this study have indicated encouraging clinical activity, supporting the rationale for combining CWP232291 with established MM treatments. wikipedia.orgwikipedia.org The preclinical evidence suggests that the downregulation of β-catenin by CWP232291, when combined with other targeted drugs, can augment apoptosis in malignant cells, providing a basis for these combination regimens. flybase.org
The following table summarizes key preclinical and early clinical findings regarding CWP232291 in combination with other pathway inhibitors:
Table 1: Preclinical and Early Clinical Combinations of CWP232291 with Other Pathway Inhibitors
| Combination Agent(s) | Cancer Type(s) | Observed Effect(s) | Research Phase | Source(s) |
| Paclitaxel, Irinotecan | Gastric Cancer (SNU-484 xenograft) | Synergistic anti-tumor activity, especially in β-catenin pathway-activated or 5-FU-resistant models | Preclinical | wikipedia.orgfishersci.pt |
| Cytarabine | Acute Myeloid Leukemia (AML) | Being assessed for enhanced efficacy | Phase I/II Clinical Trial (NCT03055286) | wikipedia.orgwikipedia.org |
| Lenalidomide, Dexamethasone | Multiple Myeloma (MM) | Encouraging clinical activity | Phase 1a/1b Clinical Trial (NCT02426723) | wikipedia.orgwikipedia.org |
These findings underscore the potential of CWP232291 as a component of combination therapies, leveraging its Wnt/β-catenin inhibitory action to enhance the efficacy of existing treatments across various cancer types.
Advanced Research Methodologies and Preclinical Models in Cwp232291 Studies
In Vitro Experimental Models
In vitro models have been fundamental in the initial screening and mechanistic evaluation of CWP232291. These systems allow for controlled investigation of the compound's effects on cancer cells.
Cancer Cell Line Panels for Cytotoxicity and Selectivity Screening
The cytotoxic and selective activity of CWP232291 has been assessed across various panels of human cancer cell lines. In studies on ovarian cancer, the compound was tested on a panel of eight cell lines, including both cisplatin-sensitive and cisplatin-resistant types. nih.govresearchgate.net The results demonstrated that CWP232291 effectively suppressed the growth of these cell lines. nih.govresearchgate.net Similarly, in prostate cancer research, the anti-tumor activity of CWP232291 was evaluated in multiple prostate cancer cell lines. nih.govresearchgate.net The compound was found to induce apoptosis and cell cycle arrest in these cells. researchgate.net Research on salivary gland adenoid cystic carcinoma (ACC) also revealed that ACC cell lines were susceptible to CWP232291. researchgate.netnih.gov
A key finding in prostate cancer studies was the differential sensitivity based on androgen receptor (AR) expression. AR-expressing cell lines (LNCaP, 22Rv1, VCaP) exhibited lower IC50 values compared to AR-negative cells (PC3, DU145), suggesting a potential interplay between the Wnt/β-catenin and AR signaling pathways. nih.gov
| Cancer Type | Cell Lines Tested | Key Findings |
|---|---|---|
| Ovarian Cancer | A2780/S, A2780/CP, CAOV3, PA1, OVCAR3, SNU119, SNU251, SNU840 | CWP232291 suppressed the growth of both cisplatin-sensitive and resistant cell lines. nih.govresearchgate.net |
| Prostate Cancer | LNCaP, 22Rv1, VCaP, PC3, DU145 | Demonstrated induction of apoptosis and cell cycle arrest. AR-expressing cells showed higher sensitivity. nih.govresearchgate.netnih.gov |
| Salivary Gland Adenoid Cystic Carcinoma (ACC) | MDA-ACC-01, UM-HACC-2A | ACC cells were found to be susceptible to CWP232291. researchgate.netnih.gov |
3D Cell Culture and Organoid Models
To better mimic the complex in vivo tumor microenvironment, three-dimensional (3D) cell culture and organoid models have been employed in CWP232291 research. nih.govfrontiersin.orgnih.govnih.gov These models provide a more physiologically relevant context compared to traditional 2D cell cultures. sigmaaldrich.commdpi.com
In ovarian cancer studies, patient-derived organoids were successfully established and used to test the efficacy of CWP232291. nih.govfrontiersin.org The compound was shown to suppress the growth of these organoids, including those derived from patients with cisplatin-resistant tumors. nih.govfrontiersin.org This suggests that CWP232291 could be effective in treating refractory ovarian cancer. nih.gov Notably, a co-treatment of cisplatin (B142131) and CWP232291 demonstrated an enhanced anti-tumor effect in the organoid model, indicating a potential additive effect. nih.gov
Primary Tumor Cell Culture from Preclinical Models
The activity of CWP232291 has also been evaluated using primary tumor cells isolated directly from patients, providing a more direct translational link. In studies on hematologic malignancies, CWP232291 demonstrated potent cytotoxic effects on primary tumor cells from patients with acute myeloid leukemia (AML), B-cell non-Hodgkin lymphoma (B-NHL), and multiple myeloma (MM). aacrjournals.org Importantly, the compound showed minimal effects on normal bone marrow cells, indicating a degree of tumor selectivity. aacrjournals.org
Furthermore, in castration-resistant prostate cancer (CRPC), CWP232291 was assessed in primary cells derived from CRPC patients, where it exhibited anti-tumor activity. nih.govresearchgate.net An in-vivo limiting dilution assay using primary mouse cancer cells from a colorectal cancer model showed that CWP232291 treatment significantly reduced the frequency of cancer stem cells (CSCs). ascopubs.org
In Vivo Animal Models
In vivo animal models have been crucial for evaluating the systemic efficacy and therapeutic potential of CWP232291 in a whole-organism context.
Xenograft Models (Heterotopic, Orthotopic)
Xenograft models, involving the implantation of human tumor cells or tissues into immunodeficient mice, have been extensively used to study the in vivo anti-tumor effects of CWP232291. researchgate.netfrontiersin.org These can be established either heterotopically (subcutaneously) or orthotopically (in the organ of origin). nih.govnih.govcriver.comcreative-animodel.com
In ovarian cancer research, a tumor xenograft mouse model was established by subcutaneously injecting the PA-1 cancer cell line. nih.govfrontiersin.org Treatment with CWP232291 significantly inhibited the growth of these tumor xenografts compared to the control group. nih.govfrontiersin.org
For castration-resistant prostate cancer, the in vivo efficacy of CWP232291 was investigated in two CRPC xenograft mouse models, including the 22Rv1 xenograft model. nih.govresearchgate.netresearchgate.net In the 22Rv1 model, CWP232291 treatment inhibited tumor growth, with tumor growth inhibition reaching 52.0% and 73.7% at different dose levels after 27 days of treatment. researchgate.net
Preclinical efficacy for gastrointestinal cancers was evaluated using 14 heterotopic and 2 orthotopic xenografts of human gastric cancer cell lines. ascopubs.org The activity of CWP232291 was more pronounced in cell lines with mutations in the β-catenin signaling pathway. ascopubs.org In an orthotopic xenograft model of MKN-45 gastric cancer cells, a decrease in luciferase signal intensity was observed after 4 weeks of treatment. ascopubs.org
Studies in salivary gland adenoid cystic carcinoma also utilized both cell line xenograft and patient-derived xenograft (PDX) models, where CWP232291 treatment attenuated in vivo tumor growth. researchgate.netnih.gov
| Cancer Type | Xenograft Model | Key Findings |
|---|---|---|
| Ovarian Cancer | PA-1 cell line (subcutaneous) | Significantly inhibited tumor xenograft growth. nih.govfrontiersin.org |
| Prostate Cancer (CRPC) | 22Rv1 cell line | Inhibited tumor growth by 52.0% and 73.7% at different doses. researchgate.net |
| Gastrointestinal Cancer | 14 heterotopic and 2 orthotopic gastric cancer cell line xenografts | Showed significant preclinical efficacy, especially in cancers with β-catenin signaling activation. ascopubs.org |
| Salivary Gland ACC | Cell line and PDX models | Attenuated in vivo tumor growth. researchgate.netnih.gov |
Genetically Engineered Mouse (GEM) Models
Genetically engineered mouse (GEM) models, which develop tumors de novo due to specific genetic alterations, offer a more faithful representation of human cancer development and progression within an immunocompetent microenvironment. unclineberger.orgamegroups.orgnih.gov
A novel GEM model for colorectal cancer, with intestinal epithelium-specific knockout of Smad4 and p53, was used to evaluate the chemopreventive efficacy of long-term CWP232291 treatment. ascopubs.org In this model, CWP232291 treatment significantly suppressed the spontaneous development of intestinal tumors and reduced the incidence of malignant tumors. ascopubs.orgascopubs.org Furthermore, tumor multiplicity was significantly decreased in the CWP232291-treated mice. ascopubs.org Immunohistochemical analysis revealed that the treatment reduced levels of β-catenin and its target genes, myc and cyclin D1, in the tumors. ascopubs.org
Patient-Derived Xenograft (PDX) Models
Patient-Derived Xenograft (PDX) models, which involve implanting tumor tissues from patients directly into immunocompromised mice, are increasingly utilized in preclinical cancer research. nih.govcriver.com These models are considered superior to traditional cell line xenografts because they better recapitulate the characteristics of the original human tumor, including its heterogeneity, architecture, and molecular diversity. nih.govcriver.comnih.gov PDX models have been instrumental in evaluating the in vivo anti-tumorigenic effects of CWP232291. nih.gov
In studies on salivary gland adenoid cystic carcinoma (ACC), PDX models were a key platform for assessing the therapeutic potential of CWP232291. nih.govresearchgate.net Research showed that CWP232291 treatment significantly attenuated tumor growth in ACC PDX models, highlighting the compound's potential efficacy in a setting that closely mimics the human disease. nih.gov These models have been established for a wide variety of cancer types and are well-characterized regarding their genomic, transcriptomic, and proteomic features, making them powerful tools for translational research. wustl.edumdpi.com The use of PDX models provides a more clinically relevant system to study drug response and resistance, offering valuable predictive insights for novel cancer therapies like CWP232291. criver.comnih.gov
Molecular and Cellular Biological Techniques
A variety of molecular and cellular biological techniques have been employed to elucidate the mechanism of action and therapeutic effects of CWP232291. These methods have been crucial in analyzing gene and protein expression, assessing cell health and death, and determining the location of proteins within the cell.
Gene expression analyses have been fundamental in demonstrating that CWP232291 targets the WNT/β-catenin signaling pathway.
Luciferase Reporter Assays: This technique has been used to quantify the transcriptional activity of the β-catenin/TCF/LEF complex. In prostate cancer cell lines (PC3, DU145, LNCaP, and 22Rv1), cells were transfected with a LEF/TCF luciferase reporter construct. nih.gov Treatment with CWP232291 significantly decreased luciferase activity, indicating an inhibition of β-catenin-mediated transcription. nih.govnih.gov These assays confirmed that CWP232291 suppresses the WNT-dependent transcriptional activity, which is a key mechanism of its anti-cancer effects. nih.govnih.govresearchgate.net
RNA-seq and RT-qPCR: Quantitative reverse transcription PCR (qRT-PCR) and RNA-sequencing (RNA-seq) have been used to measure the expression levels of specific genes targeted by the WNT pathway. In studies involving adenoid cystic carcinoma PDX models, RNA-seq and qRT-PCR were used to analyze β-catenin expression and other genes involved in the WNT pathway. nih.govresearchgate.net In prostate cancer cells, real-time PCR was used to quantify the mRNA levels of Axin-2, a negative regulator of the WNT pathway, which were found to increase after CWP232291 treatment. researchgate.net
| Technique | Model System | Key Findings | Reference |
| Luciferase Reporter Assay | Prostate Cancer Cell Lines | CWP232291 significantly decreased LEF/TCF luciferase reporter activity. | nih.gov |
| RT-qPCR | Prostate Cancer Cell Lines | CWP232291 increased mRNA levels of Axin-2. | researchgate.net |
| RNA-seq & qRT-PCR | Adenoid Cystic Carcinoma PDX | Evaluated expression of β-catenin and other Wnt pathway genes. | nih.govresearchgate.net |
Analysis of protein levels and their modifications has provided direct evidence of CWP232291's impact on cellular signaling pathways.
Western Blotting: This technique has been extensively used to detect changes in protein expression following CWP232291 treatment. In prostate cancer cells, Western blotting revealed that CWP232291 markedly suppressed the expression of β-catenin and its target gene survivin in a concentration-dependent manner. nih.gov Similarly, in ovarian cancer cell lines, the compound reduced the expression of both the total and active forms of β-catenin. nih.govresearchgate.net Furthermore, these analyses showed an increase in the levels of apoptotic markers such as cleaved caspase-3 and cleaved PARP, confirming the pro-apoptotic effect of CWP232291. nih.govresearchgate.netnih.gov
Immunohistochemistry (IHC): IHC has been used to examine protein expression within the context of tumor tissue architecture. In a genetically engineered mouse model of intestinal carcinogenesis, CWP232291 treatment was shown to reduce the levels of β-catenin, myc, and cyclin D1 in tumors. ascopubs.org In studies of adenoid cystic carcinoma and ovarian cancer, IHC analysis of patient tumor microarrays and PDX models was used to correlate β-catenin expression with clinical outcomes and to assess the in vivo effects of CWP232291. nih.govresearchgate.netnih.gov
| Technique | Model System | Proteins Analyzed | Key Findings | Reference |
| Western Blotting | Prostate Cancer Cells | β-catenin, survivin, cleaved caspase-3, cleaved PARP | Decreased β-catenin and survivin; increased apoptotic markers. | nih.govresearchgate.net |
| Western Blotting | Ovarian Cancer Cells | Active & total β-catenin, cleaved caspase-3, PARP1 | Dose-dependent reduction in β-catenin; increase in apoptotic markers. | nih.govresearchgate.net |
| Immunohistochemistry | Mouse Model of Intestinal Cancer | β-catenin, myc, cyclin D1 | Reduced expression of all three proteins in tumors. | ascopubs.org |
| Immunohistochemistry | Adenoid Cystic Carcinoma PDX | β-catenin | High β-catenin expression correlated with reduced overall survival. | nih.govresearchgate.net |
Assays to measure cell viability and apoptosis are critical for determining the cytotoxic effects of CWP232291 on cancer cells.
Flow Cytometry: This technique is a powerful tool for quantifying apoptosis. bio-rad-antibodies.com Studies on prostate cancer cells used flow cytometry with annexin (B1180172) V and propidium (B1200493) iodide (PI) double staining to demonstrate that CWP232291 induces apoptosis. nih.govresearchgate.net The assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, and showed that CWP232291 significantly increased the population of apoptotic cells. nih.govnih.govresearchgate.net
MTT Assay: The MTT assay is a colorimetric method used to assess cell viability. biotium.com In ovarian cancer research, this assay was employed to measure the viability of various ovarian cancer cell lines after treatment with different concentrations of CWP232291. nih.govresearchgate.net The results showed that CWP232291 significantly hindered the growth of cancer cells in a dose-dependent manner and was also effective against cisplatin-resistant cells. nih.govfrontiersin.org
| Assay | Model System | Purpose | Key Findings | Reference |
| Flow Cytometry | Prostate Cancer Cell Lines | Quantify Apoptosis | CWP232291 significantly increased early and late apoptotic cell populations. | nih.govresearchgate.net |
| MTT Assay | Ovarian Cancer Cell Lines | Measure Cell Viability | CWP232291 significantly inhibited cancer cell growth in a dose-dependent manner. | nih.govresearchgate.net |
| MTT Assay | Patient-Derived Organoids | Assess Therapeutic Effect | CWP232291 inhibited the growth of ovarian cancer patient-derived organoids. | nih.govfrontiersin.org |
Fluorescence microscopy is used to visualize the location of specific proteins within a cell, which can be crucial for understanding their function. This technique was listed as a method used in castration-resistant prostate cancer studies to evaluate the effects of CWP232291 on WNT/β-catenin signaling. nih.govnih.govresearchgate.net In studies on patient-derived ovarian cancer organoids, confocal microscopy was utilized for staining and imaging, allowing for detailed morphological analysis and assessment of protein markers like F-actin and Ki-67. nih.govfrontiersin.org This helps to characterize the three-dimensional structure and proliferative state of the organoids in response to treatment. nih.gov
Future Research Directions and Translational Perspectives Preclinical Focus
Further Elucidation of Underexplored Molecular Mechanisms of CWP232291
While CWP232291 is known to inhibit the Wnt/β-catenin pathway by inducing ER stress and β-catenin degradation, the full spectrum of its molecular mechanisms remains to be completely elucidated. nih.govresearchgate.net CWP232204, the active metabolite, promotes apoptosis in cancer cells by binding to Src-Associated substrate in Mitosis of 68 kDa (Sam68), which regulates alternative splicing of TCF and contributes to β-catenin degradation. nih.govnih.gov Further investigation into the precise downstream effectors and interacting proteins beyond the core Wnt/β-catenin components could reveal novel targets and pathways influenced by CWP232291. For instance, understanding how ER stress induction precisely leads to caspase-3 activation and β-catenin destabilization at a granular level could uncover additional regulatory nodes. nih.gov Research could also explore potential off-target effects that might contribute to its anticancer activity or identify novel synergistic interactions with other cellular pathways.
Identification of Novel Biomarkers for Preclinical Response Prediction
Identifying robust biomarkers is critical for predicting preclinical response to CWP232291 and guiding patient stratification in future clinical applications. Current research indicates that the expression of nuclear β-catenin could serve as a predictive marker for chemotherapy response in ovarian cancer. nih.gov Given CWP232291's mechanism of action, changes in β-catenin expression or Wnt pathway activity might be direct indicators of response. nih.gov
Future preclinical studies should focus on:
Transcriptomic and Proteomic Signatures: Analyzing gene and protein expression profiles in preclinical models (e.g., cell lines, organoids, xenografts) to identify signatures associated with sensitivity or resistance to CWP232291. This could involve high-throughput sequencing or mass spectrometry.
Mutational Landscape: Investigating specific genetic mutations (e.g., in APC or β-catenin) that might correlate with enhanced sensitivity, as CWP232291 activity was more prominent in human gastric cancer cell lines harboring mutations in the β-catenin signaling pathway. asco.org
Imaging Biomarkers: Exploring non-invasive imaging techniques that can detect early changes in tumor biology indicative of CWP232291 activity, such as alterations in metabolic activity or cell proliferation.
Circulating Biomarkers: Identifying circulating tumor DNA (ctDNA), circulating tumor cells (CTCs), or exosomal content that could serve as accessible predictive biomarkers in preclinical liquid biopsy models.
Investigation of CWP232291 Efficacy in Additional Preclinical Disease Models
CWP232291 has demonstrated efficacy in preclinical models of castration-resistant prostate cancer (CRPC), ovarian cancer, hematological malignancies (AML, MDS), and gastrointestinal cancers. nih.govnih.govfrontiersin.orgasco.org Expanding its investigation to other cancer types where Wnt/β-catenin signaling is implicated is a crucial next step.
Potential additional preclinical disease models include:
Hepatocellular Carcinoma (HCC): The Wnt/β-catenin pathway plays a central role in HCC initiation, progression, and metastasis, with mutations in β-catenin, AXIN, and APC leading to aberrant activation. xiahepublishing.comecancer.org Preclinical studies could assess CWP232291's impact on HCC tumor growth, immune evasion, and metastasis.
Colorectal Cancer (CRC): Aberrant Wnt signaling is a hallmark of CRC. Preclinical models, including patient-derived organoids and xenografts, could be utilized to evaluate CWP232291's efficacy, particularly in CRC subtypes driven by Wnt pathway mutations. nih.govnih.gov
Triple-Negative Breast Cancer (TNBC): Wnt pathway activation has been observed in TNBC, and preclinical studies could explore CWP232291 as a monotherapy or in combination with existing agents. mdpi.com
Other Solid Tumors: Investigating its activity in other solid tumors known to exhibit Wnt pathway dysregulation, such as certain lung cancers or pancreatic cancers.
Optimization and Rational Design of Combinatorial Regimens
While CWP232291 has shown single-agent activity, its modest efficacy in some contexts suggests that combination therapies may be more effective. ashpublications.orgresearchgate.net Preclinical studies have already indicated synergistic activity with other agents. For instance, CWP232291 demonstrated synergistic activity with paclitaxel (B517696) and irinotecan (B1672180) in gastric cancer xenografts. asco.orgascopubs.org In ovarian cancer, co-treatment with cisplatin (B142131) and CWP232291 could further enhance the anti-tumor effect in organoid models, suggesting an additive effect. nih.govfrontiersin.org
Future research should focus on:
Chemotherapeutic Agents: Systematically evaluating combinations with standard-of-care chemotherapies in various cancer models to identify synergistic interactions and overcome resistance.
Targeted Therapies: Combining CWP232291 with inhibitors of other oncogenic pathways (e.g., PI3K-AKT, MAPK) that frequently crosstalk with Wnt signaling to identify potent combinations. nih.gov
Rational Design: Utilizing high-throughput screening and computational modeling to rationally design optimal combinatorial regimens based on molecular profiles of preclinical models.
Exploration of CWP232291 Beyond Oncology in Preclinical Settings
Given the Wnt/β-catenin pathway's broad involvement in various physiological and pathological processes, exploring CWP232291's potential in non-oncology preclinical settings is a promising avenue. The Wnt pathway plays roles in development, tissue homeostasis, and regeneration. smw.ch
Potential non-oncology preclinical areas include:
Fibrotic Diseases: Aberrant Wnt signaling contributes to various fibrotic conditions, including organ fibrosis. Preclinical models of lung, liver, or kidney fibrosis could be used to evaluate CWP232291's anti-fibrotic potential.
Inflammatory Diseases: The Wnt pathway is involved in immune regulation and inflammation. Studies could investigate its role in preclinical models of chronic inflammatory diseases.
Neurodegenerative Disorders: Emerging evidence suggests Wnt pathway dysregulation in certain neurodegenerative conditions, warranting preclinical exploration.
Infectious Diseases: CWP232291 has been noted in preclinical development for COVID-19 infections, indicating a potential beyond oncology. springer.com
Development of Advanced Preclinical Models for CWP232291 Research
The development and utilization of advanced preclinical models are crucial for accurately predicting clinical outcomes and accelerating the translation of CWP232291 research.
Advanced models include:
Patient-Derived Organoids (PDOs): PDOs faithfully recapitulate tumor features and patient responses, offering a highly individualized platform for drug screening, validation of candidate drugs, and identification of novel biomarkers or combination therapies. frontiersin.orgfrontiersin.orgresearchgate.net They have been successfully used to demonstrate CWP232291's anti-tumor effect in ovarian cancer. frontiersin.orgfrontiersin.org
Patient-Derived Xenografts (PDXs): PDX models maintain the heterogeneity and genetic characteristics of original human tumors, providing a more physiologically relevant in vivo system for evaluating CWP232291 efficacy and resistance mechanisms. frontiersin.orgfrontiersin.orgresearchgate.net
Genetically Engineered Mouse (GEM) Models: GEM models allow for the study of CWP232291 in a genetically defined context, mimicking specific human cancer mutations and enabling the investigation of long-term effects and resistance development. CWP232291 has been tested in GEM models for gastrointestinal cancers. asco.org
Microfluidic and Organ-on-a-Chip Systems: These platforms offer controlled microenvironments to study drug response, cellular interactions, and complex physiological processes with higher throughput and precision than traditional 2D cell cultures.
Immunocompetent Models: Utilizing syngeneic mouse models or humanized mouse models to investigate the interplay between CWP232291, the Wnt pathway, and the immune system, especially when exploring combinations with immunotherapies.
Q & A
Q. How should negative or inconclusive results related to CWP232291 be documented to avoid publication bias?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
